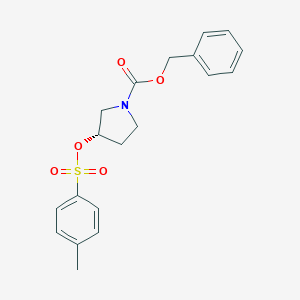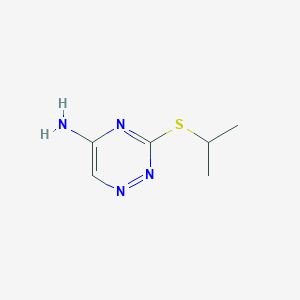
Methyl 3-(4-methylphenyl)benzoate
描述
Methyl 3-(4-methylphenyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a benzoate group attached to a methyl group and a 4-methylphenyl group, making it a derivative of benzoic acid.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(4-methylphenyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(4-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
化学反应分析
Types of Reactions
Methyl 3-(4-methylphenyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 3-(4-methylphenyl)benzoic acid and methanol.
Reduction: 3-(4-methylphenyl)benzyl alcohol or 3-(4-methylphenyl)benzaldehyde.
Substitution: Various substituted esters or amides.
科学研究应用
Methyl 3-(4-methylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
作用机制
The mechanism of action of methyl 3-(4-methylphenyl)benzoate involves its interaction with specific molecular targets. For example, it may act as a ligand binding to receptors or enzymes, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Methyl 3-(4-methylphenyl)benzoate can be compared with other esters such as:
Methyl benzoate: Similar structure but lacks the 4-methylphenyl group.
Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methyl group.
4-Methylphenyl benzoate: Similar aromatic structure but different ester group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structures.
属性
IUPAC Name |
methyl 3-(4-methylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYLHRKOAGCJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362736 | |
| Record name | Methyl 3-(4-methylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-33-7 | |
| Record name | Methyl 3-(4-methylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

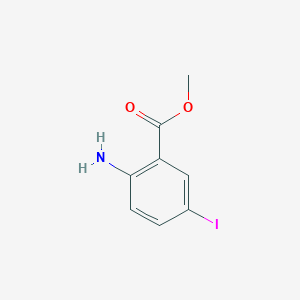
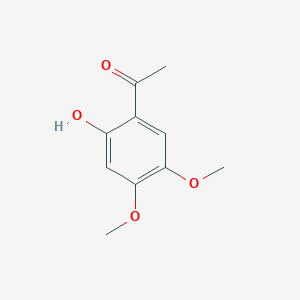

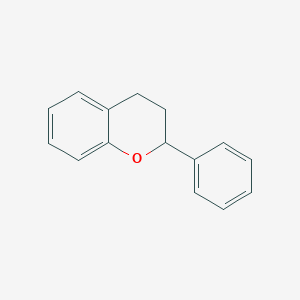
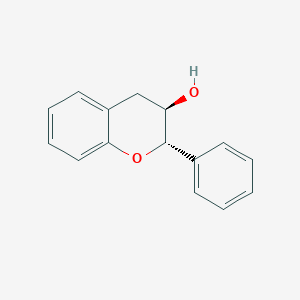
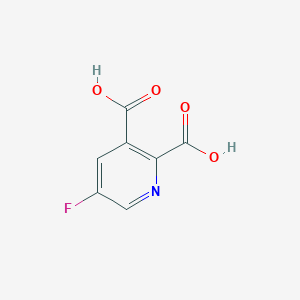
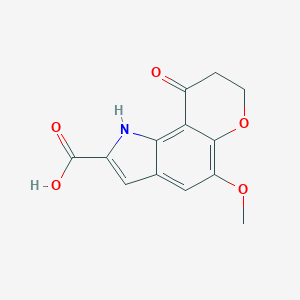
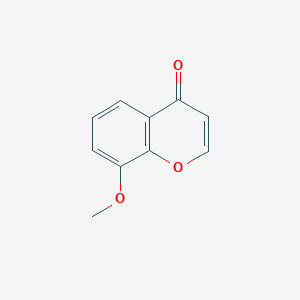

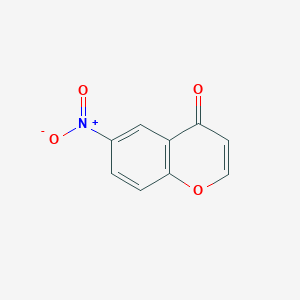
![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)
